molecular formula C13H15N3O2 B1454919 5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1219827-71-0

5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1454919
M. Wt: 245.28 g/mol
InChI Key: FTBKOPMIEVPXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine, also known as 5-CPO, is a novel compound with a wide range of applications in scientific research. It is an amine compound that is used in the synthesis of a variety of organic compounds, as well as being a useful tool for studying the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Synthetic Routes and Sensing Applications

Oxadiazoles, including 1,3,4-oxadiazole scaffolds, are highlighted for their vast applications across pharmacology, polymers, material science, and organic electronics. The ease of synthesizing 1,3,4-oxadiazole derivatives and their potential as chemosensors due to high photoluminescent quantum yield, excellent thermal and chemical stability, and coordination sites for metal-ions are emphasized. These features make them suitable for developing fluorescent frameworks and metal-ion sensors, where the sensing mechanisms include photo-induced electron transfer and complex formation (Sharma, Om, & Sharma, 2022).

Pharmacological Applications

1,3,4-Oxadiazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. This review discusses the biologically active unit of oxadiazole in various compounds, highlighting its significant impact on pharmacokinetic properties and interactions with biomacromolecules (Wang, Sun, Jia, Bian, & Yu, 2022).

Therapeutic Potential

The 1,3,4-oxadiazole ring's peculiar structure allows effective binding with different enzymes and receptors, leading to a range of bioactivities. Research focuses on developing 1,3,4-oxadiazole-based derivatives for treating various ailments, underscoring their significant development value in medicinal chemistry (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).

Antimicrobial Activity

New 1,3,4-oxadiazole derivatives demonstrate promising antimicrobial activities, surpassing known antibiotics in some cases. This includes a wide range of activities such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral, showcasing their potential as new drugs (Glomb & Świątek, 2021).

properties

IUPAC Name

5-(4-cyclopentyloxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-13-16-15-12(18-13)9-5-7-11(8-6-9)17-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBKOPMIEVPXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677735
Record name 5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine

CAS RN

1219827-71-0
Record name 5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.